N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide, also known as JNJ-7925476, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2006 and has since been the focus of numerous scientific research studies.
Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized for various purposes, including antimicrobial evaluation and docking studies. For instance, a study by Talupur et al. (2021) detailed the synthesis of thiophene-2-carboxamides for antimicrobial evaluation, showcasing the chemical versatility and potential biological applications of these compounds.
Molecular Docking and Biological Evaluation
- Some derivatives have been evaluated for their biological activities through molecular docking studies. For example, derivatives synthesized from reactions involving arylidenemalononitriles and α,β-acetylenic esters have been structurally characterized to understand their interactions with biological targets Youssef (2009).
Chemical Reactions and Mechanistic Studies
- Research into the reactions of similar compounds with various chemical reagents has led to the creation of novel benzothieno[2,3-d]pyrimidine derivatives, highlighting the compound's utility in synthesizing complex molecular structures with potential pharmacological interest Nowacki & Wojciechowski (2017).
Novel Syntheses and Antitumor Evaluation
- Novel synthetic routes have been explored to create heterocyclic derivatives from the key precursor, showcasing significant antitumor activities. Shams et al. (2010) synthesized a variety of heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating their potential in cancer treatment research Shams et al. (2010).
Crystallography and Structural Analysis
- Detailed crystallographic analysis of related compounds provides insights into their molecular structure, essential for understanding their chemical behavior and potential applications in material science and drug design Wang et al. (2014).
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-14-8-7-11(9-15(14)23-2)17(21)20-18-13(10-19)12-5-3-4-6-16(12)24-18/h7-9H,3-6H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPZAXYMRMUGRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.